molecular formula C8H11NO2 B13942224 2,6-Bis(hydroxymethyl)-4-methylpyridine CAS No. 506423-84-3

2,6-Bis(hydroxymethyl)-4-methylpyridine

Cat. No.: B13942224
CAS No.: 506423-84-3
M. Wt: 153.18 g/mol
InChI Key: QLZHTNHXHLZYNF-UHFFFAOYSA-N
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Description

2,6-Bis(hydroxymethyl)-4-methylpyridine is a versatile chemical compound with significant applications in various fields. It is a derivative of pyridine, characterized by the presence of two hydroxymethyl groups at the 2 and 6 positions and a methyl group at the 4 position. This compound is known for its utility as a chemical intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(hydroxymethyl)-4-methylpyridine can be achieved through several methods. One notable method involves the oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate in water, followed by the reduction of the acid with sodium borohydride/iodine in tetrahydrofuran. This multistep route, however, delivers unsatisfactory yields and imposes an environmental burden due to the use of strong oxidizing and reducing reagents .

Industrial Production Methods: An alternative and more sustainable method involves a one-pot biocatalytic process using recombinant microbial whole cells as catalysts. This method utilizes naturally-occurring 2,6-lutidine and achieves higher yields with a space-time yield of 0.8 g L−1 h−1 . This biocatalytic route offers a simpler and more environmentally friendly alternative to traditional organic synthesis protocols.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(hydroxymethyl)-4-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert these groups back to alcohols.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions often involve nucleophiles that can replace the hydroxymethyl groups under appropriate conditions.

Major Products: The major products formed from these reactions include dipicolinic acid, aldehydes, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,6-Bis(hydroxymethyl)-4-methylpyridine involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

2,6-Bis(hydroxymethyl)-4-methylpyridine can be compared with other similar compounds such as 2,6-Bis(hydroxymethyl)pyridine and 2,6-Lutidine. While 2,6-Bis(hydroxymethyl)pyridine lacks the methyl group at the 4 position, 2,6-Lutidine lacks the hydroxymethyl groups. The presence of both hydroxymethyl and methyl groups in this compound makes it unique and enhances its reactivity and versatility in various chemical reactions .

Properties

CAS No.

506423-84-3

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

[6-(hydroxymethyl)-4-methylpyridin-2-yl]methanol

InChI

InChI=1S/C8H11NO2/c1-6-2-7(4-10)9-8(3-6)5-11/h2-3,10-11H,4-5H2,1H3

InChI Key

QLZHTNHXHLZYNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)CO)CO

Origin of Product

United States

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